Cas no 91857-96-4 (5-(3-methylphenyl)-1H-pyrazol-4-amine)
5-(3-methylphenyl)-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(3-methylphenyl)-1H-pyrazol-4-amine
- 91857-96-4
- EN300-1845374
- 1H-Pyrazol-4-amine, 3-(3-methylphenyl)-
- DTXSID601286528
- SCHEMBL2314103
- Pyrazole, 4-amino-5-(m-tolyl)-
- 3-(3-Methylphenyl)-1H-pyrazol-4-amine
- 4-Amino-5-(m-tolyl)pyrazole
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- Inchi: 1S/C10H11N3/c1-7-3-2-4-8(5-7)10-9(11)6-12-13-10/h2-6H,11H2,1H3,(H,12,13)
- InChI Key: GCHHQBUSOJUHCL-UHFFFAOYSA-N
- SMILES: N1C(=C(C=N1)N)C1C=CC=C(C)C=1
Computed Properties
- Exact Mass: 173.095297364Da
- Monoisotopic Mass: 173.095297364Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 54.7Ų
5-(3-methylphenyl)-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1845374-1g |
5-(3-methylphenyl)-1H-pyrazol-4-amine |
91857-96-4 | 1g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1845374-5g |
5-(3-methylphenyl)-1H-pyrazol-4-amine |
91857-96-4 | 5g |
$2028.0 | 2023-09-19 | ||
| Enamine | EN300-1845374-10g |
5-(3-methylphenyl)-1H-pyrazol-4-amine |
91857-96-4 | 10g |
$3007.0 | 2023-09-19 | ||
| Enamine | EN300-1845374-0.05g |
5-(3-methylphenyl)-1H-pyrazol-4-amine |
91857-96-4 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1845374-0.1g |
5-(3-methylphenyl)-1H-pyrazol-4-amine |
91857-96-4 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1845374-0.25g |
5-(3-methylphenyl)-1H-pyrazol-4-amine |
91857-96-4 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1845374-0.5g |
5-(3-methylphenyl)-1H-pyrazol-4-amine |
91857-96-4 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1845374-1.0g |
5-(3-methylphenyl)-1H-pyrazol-4-amine |
91857-96-4 | 1g |
$1371.0 | 2023-06-02 | ||
| Enamine | EN300-1845374-2.5g |
5-(3-methylphenyl)-1H-pyrazol-4-amine |
91857-96-4 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1845374-5.0g |
5-(3-methylphenyl)-1H-pyrazol-4-amine |
91857-96-4 | 5g |
$3977.0 | 2023-06-02 |
5-(3-methylphenyl)-1H-pyrazol-4-amine Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 5-(3-methylphenyl)-1H-pyrazol-4-amine
Comprehensive Overview of 5-(3-methylphenyl)-1H-pyrazol-4-amine (CAS No. 91857-96-4): Properties, Applications, and Research Insights
5-(3-methylphenyl)-1H-pyrazol-4-amine (CAS No. 91857-96-4) is a specialized organic compound belonging to the pyrazole family, a class of heterocyclic aromatic amines with significant relevance in pharmaceutical and agrochemical research. This compound, characterized by its 3-methylphenyl substitution, has garnered attention due to its potential as a building block in drug discovery and material science. Its molecular structure, featuring a pyrazole core and an amine functional group, enables diverse chemical modifications, making it valuable for designing novel bioactive molecules.
Recent studies highlight the growing interest in 5-(3-methylphenyl)-1H-pyrazol-4-amine as a precursor for small-molecule inhibitors targeting enzymes like kinases and G-protein-coupled receptors (GPCRs). Researchers are exploring its role in modulating cell signaling pathways, particularly in oncology and inflammation. The compound's structural versatility aligns with current trends in fragment-based drug design (FBDD), where its scaffold serves as a starting point for optimizing drug candidates with improved binding affinity and selectivity.
From an industrial perspective, CAS No. 91857-96-4 is utilized in the synthesis of advanced intermediates for specialty chemicals. Its thermal stability and compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) make it suitable for constructing complex architectures. Manufacturers emphasize its high purity grades (>98%) to meet stringent requirements in high-throughput screening (HTS) and combinatorial chemistry.
Environmental and safety profiles of 5-(3-methylphenyl)-1H-pyrazol-4-amine are rigorously evaluated. While not classified as hazardous under current regulations, proper handling protocols—such as personal protective equipment (PPE) and ventilation controls—are recommended during laboratory use. The compound's low ecotoxicity and biodegradability align with the green chemistry principles increasingly demanded by regulatory bodies.
Emerging applications include its integration into fluorescent probes for bioimaging, leveraging its electron-rich aromatic system. Additionally, computational studies (molecular docking and QSAR modeling) predict its potential in neurological disorder therapeutics, addressing trending topics like neuroinflammation and blood-brain barrier permeability. These insights position CAS No. 91857-96-4 as a compound of interest for precision medicine initiatives.
For researchers sourcing this material, key considerations include supplier reliability, batch-to-batch consistency, and analytical documentation (e.g., NMR, HPLC data). Storage under inert atmosphere at controlled temperatures ensures long-term stability. As demand grows for tailor-made heterocycles, 5-(3-methylphenyl)-1H-pyrazol-4-amine exemplifies how niche intermediates can drive innovation across life sciences and beyond.
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